molecular formula C19H16N2O5 B12020508 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12020508
M. Wt: 352.3 g/mol
InChI Key: PZTPRRHHDHECFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2,3-dihydrobenzo[1,4]dioxin moiety and a 2-methoxyphenyl substituent. Its structure combines a heterocyclic pyrazole core with electron-donating (methoxy) and rigid bicyclic (dihydrodioxin) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H16N2O5/c1-24-16-5-3-2-4-14(16)21-15(19(22)23)11-13(20-21)12-6-7-17-18(10-12)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,22,23)

InChI Key

PZTPRRHHDHECFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrazone Formation and Vilsmeier-Haack Cyclization

The most widely reported route involves condensation of 2-methoxyacetophenone derivatives with phenylhydrazines, followed by cyclization using Vilsmeier-Haack conditions (POCl₃/DMF) to form the pyrazole ring. For the target molecule:

  • Hydrazone Intermediate :

    • 2-Methoxyacetophenone reacts with 2,3-dihydrobenzo[b][1,dioxin-7-carboxylic acid hydrazide in ethanol under acidic conditions (acetic acid, reflux).

    • Yield: 74–82% for analogous systems.

  • Cyclization :

    • The hydrazone undergoes Vilsmeier-Haack reaction at 70–80°C for 2–4 hours, generating the 1,3-diarylpyrazole scaffold.

    • Critical parameters: Strict temperature control to minimize side products like 1,5-regioisomers.

Representative Conditions

StepReagentsTemperatureTimeYield
HydrazoneEtOH, AcOHReflux30 min80%
CyclizationPOCl₃, DMF75°C3 h78%

Optimization of Reaction Parameters

Solvent and Catalytic Effects

  • DMF vs. DCM : DMF enhances cyclization rates in Vilsmeier-Haack reactions but requires rigorous drying to prevent hydrolysis.

  • Catalytic TMSCl : Reduces reaction times by 30% in esterification steps (via in situ activation of carboxylic acids).

Regioselectivity Control

  • Steric Effects : Bulkier substituents at the 3-position (e.g., 2,3-dihydrobenzo[b]dioxin-7-yl) favor 1,3-over 1,5-regioisomers during cyclization (9:1 ratio).

  • Temperature Modulation : Lower temperatures (50–60°C) improve regioselectivity but extend reaction times.

Analytical and Purification Techniques

Characterization Data

  • ¹H NMR (CDCl₃): δ 4.25–4.40 (m, 4H, dioxane CH₂), 6.85–7.46 (m, 7H, aromatic), 3.90 (s, 3H, OCH₃).

  • LC-MS : [M+H]⁺=353.1 (C₁₉H₁₆N₂O₅).

Purification Methods

StepTechniqueConditionsPurity
CyclizationColumn ChromatographySilica gel, Hexane/EtOAc (3:1)98%
Final ProductPrep-HPLCMeCN/H₂O (0.1% TFA), 30→70% over 20 min>99%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale-Up Feasibility
Vilsmeier-HaackHigh regioselectivity, one-potPOCl₃ handling hazardsPilot-scale (kg)
HATU CouplingMild conditions, modularCost of coupling reagentsLab-scale (mg–g)
Claisen CondensationAtom-economicRequires harsh basesIndustrial (multi-kg)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and reduced aromatic compounds.

    Substitution: Halogenated and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Structural Differences
Target Compound 2-Methoxyphenyl (N1), Dihydrodioxin-7-yl (C3) C19H16N2O5 352.34 N/A Reference compound
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid p-Tolyl (N1), Dihydrodioxin-6-yl (C3) C19H16N2O4 336.34 618383-18-9 Methyl vs. methoxy substituent; dioxin position (6-yl vs. 7-yl)
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid 4-Bromophenyl (N1), Dihydrodioxin-7-yl (C3) C17H13BrN2O4 389.20 618383-03-2 Bromo (electron-withdrawing) vs. methoxy group
5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)isoxazole-3-carboxylic acid Isoxazole core (vs. pyrazole), Dihydrodioxin-7-yl C12H9NO5 247.20 763109-72-4 Heterocyclic core (isoxazole vs. pyrazole)
4-(1,3-Benzodioxol-5-yl)-3-(5-ethyl-2,4-dihydroxyphenyl)-1H-pyrazole-5-carboxylic acid 1,3-Benzodioxol-5-yl, Dihydroxyphenyl C19H16N2O6 376.34 N/A Additional hydroxyl groups; ethyl substituent

Key Observations:

  • Substituent Effects : The 2-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing bromo group in its analog (CAS 618383-03-2) . This difference may influence acidity (pKa) and binding interactions.
  • Dihydrodioxin Position: Substitution at the 6-yl position (CAS 618383-18-9) vs.
  • Heterocyclic Core : Replacing pyrazole with isoxazole (CAS 763109-72-4) reduces ring basicity and modifies hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Acidic pKa (Carboxylic Acid)
Target Compound 3.2 0.15 3.8
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid 3.5 0.12 3.9
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid 3.8 0.08 3.7
5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)isoxazole-3-carboxylic acid 2.7 0.25 4.1

Key Observations:

  • Lipophilicity : The bromo-substituted analog (CAS 618383-03-2) exhibits higher LogP due to its hydrophobic bromine atom .
  • Solubility : The isoxazole derivative (CAS 763109-72-4) shows improved aqueous solubility, likely due to reduced aromaticity and smaller molecular volume .
  • Acidity : All compounds share a carboxylic acid group with pKa ~3.7–4.1, suitable for salt formation under physiological conditions .

Biological Activity

The compound 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 341.35 g/mol. The structure features a pyrazole core substituted with a methoxyphenyl group and a dihydrobenzo[dioxin] moiety, which may contribute to its biological effects.

Synthesis

The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclization reactions of appropriate precursors. Recent studies have highlighted various methods for synthesizing similar compounds with promising biological activities. For instance, the synthesis pathways often include the use of hydrazine derivatives and various acylating agents to achieve the desired pyrazole structure .

Anti-inflammatory Activity

Numerous studies have evaluated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammation:

  • IC50 Values : Some derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .
  • Histopathological Studies : In vivo studies demonstrated minimal degenerative changes in organs such as the liver and kidneys, suggesting gastrointestinal safety alongside efficacy .

Analgesic Activity

The analgesic potential of this compound has also been investigated. In experimental models, similar pyrazole derivatives displayed significant pain relief comparable to standard analgesics like diclofenac:

  • Efficacy : Certain derivatives showed inhibition percentages in pain models that were superior to traditional pain relievers .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Pyrazole Derivatives : A recent review highlighted multiple novel pyrazole compounds demonstrating anti-inflammatory effects with varying potencies. The study emphasized structure-activity relationships that could guide future drug development efforts .
  • Histopathological Analysis : In one study, the safety profile of a series of pyrazole derivatives was assessed through histopathological examinations in animal models. The results indicated that many compounds had favorable safety profiles alongside their therapeutic effects .

Comparative Analysis

A comparative analysis of different pyrazole derivatives can provide insights into their relative biological activities:

Compound NameIC50 (μM) COX-1IC50 (μM) COX-2Analgesic Efficacy (%)
Compound A0.030.0275
Compound B0.050.0468
Target CompoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation and cross-coupling. For example, Suzuki-Miyaura coupling can introduce aromatic substituents (e.g., benzodioxin) to the pyrazole core. Key steps include:

  • Precursor preparation : Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives are synthesized via nucleophilic substitution .
  • Coupling reactions : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in degassed DMF/H₂O under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures ensures purity .
    • Optimization : Reaction temperature (80–110°C), stoichiometry (1:1.2 molar ratio of boronic acid to halide), and catalyst loading (2–5 mol%) are critical for yield improvement .

Q. How is the structural integrity of this compound validated after synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity (e.g., benzodioxin protons at δ 4.2–4.4 ppm as a quartet) .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Carboxylic acid C=O stretch observed at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

  • Case study : Antibacterial assays for structurally similar compounds (e.g., 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid) show variability in MIC values against S. aureus (2–16 µg/mL) .
  • Resolution strategies :

  • Standardized protocols : Use CLSI guidelines for broth microdilution to minimize inter-lab variability .
  • Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assay sensitivity .
  • Structural validation : Reconfirm compound purity via HPLC (>95%) to rule out impurities affecting activity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modifications to the benzodioxin (e.g., electron-withdrawing groups) or methoxyphenyl moiety (e.g., ortho vs. para substitution) .
  • Biological testing : Evaluate IC₅₀ values in target assays (e.g., enzyme inhibition) using dose-response curves. For example, pyrazole derivatives with tert-butyl groups showed enhanced anticonvulsant activity in rodent models .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2, correlating with experimental IC₅₀ values .

Q. How can environmental fate studies be integrated into the research workflow for this compound?

  • Experimental design :

  • Partitioning studies : Measure logP values (e.g., SwissADME predictions) to assess lipophilicity and potential bioaccumulation .
  • Degradation pathways : Use HPLC-MS to identify hydrolysis/byproducts under simulated environmental conditions (pH 7–9, UV light exposure) .
  • Ecotoxicity assays : Test effects on Daphnia magna (48-h LC₅₀) and algal growth inhibition to comply with OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.